molecular formula C10H7F3O2 B12851965 4-[1-(Trifluoromethyl)vinyl]benzoic acid CAS No. 893738-41-5

4-[1-(Trifluoromethyl)vinyl]benzoic acid

Cat. No.: B12851965
CAS No.: 893738-41-5
M. Wt: 216.16 g/mol
InChI Key: GNMSJQOZLJJTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Trifluoromethyl)vinyl]benzoic acid is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of 4-[1-(Trifluoromethyl)vinyl]benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trifluoromethyl)vinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-[1-(Trifluoromethyl)vinyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The vinyl group can participate in various chemical reactions, facilitating the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the vinyl group.

    α,α,α-Trifluoro-p-toluic acid: Another trifluoromethyl-substituted benzoic acid derivative.

    4-Carboxybenzotrifluoride: A related compound with a trifluoromethyl group attached to the benzene ring.

Uniqueness

4-[1-(Trifluoromethyl)vinyl]benzoic acid is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

893738-41-5

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid

InChI

InChI=1S/C10H7F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-5H,1H2,(H,14,15)

InChI Key

GNMSJQOZLJJTBH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.